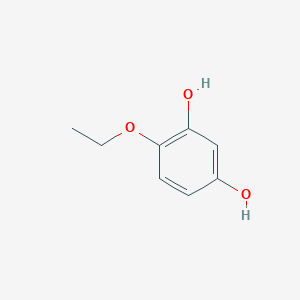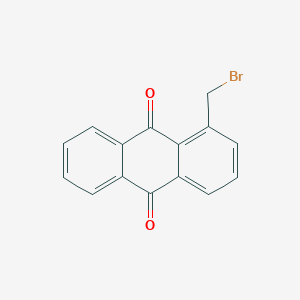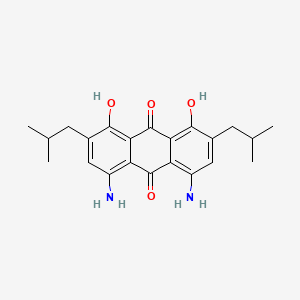
(S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a fluorobenzyl group, which can influence its biological activity and pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-2-phenylacetic acid, 4-fluorobenzyl chloride, and methylamine.
Formation of Intermediate: The (S)-2-amino-2-phenylacetic acid is first converted into its corresponding amide by reacting with methylamine under suitable conditions.
N-Alkylation: The resulting amide is then subjected to N-alkylation using 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and receptor interactions.
Chemical Biology: It serves as a tool compound in chemical biology to study the mechanisms of action of related compounds.
Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of (S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group can enhance its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-amino-N-benzyl-N-methyl-2-phenylacetamide: Lacks the fluorine atom, which may result in different pharmacokinetic and pharmacodynamic properties.
(S)-2-amino-N-(4-chlorobenzyl)-N-methyl-2-phenylacetamide: Contains a chlorine atom instead of fluorine, potentially altering its biological activity.
(S)-2-amino-N-(4-methylbenzyl)-N-methyl-2-phenylacetamide: Features a methyl group instead of fluorine, which can affect its chemical reactivity and biological interactions.
Uniqueness
The presence of the fluorobenzyl group in (S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide distinguishes it from similar compounds. This group can enhance its lipophilicity, metabolic stability, and binding affinity to specific molecular targets, making it a unique and valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H17FN2O |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(4-fluorophenyl)methyl]-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C16H17FN2O/c1-19(11-12-7-9-14(17)10-8-12)16(20)15(18)13-5-3-2-4-6-13/h2-10,15H,11,18H2,1H3/t15-/m0/s1 |
Clé InChI |
MMESQDYAUPPESO-HNNXBMFYSA-N |
SMILES isomérique |
CN(CC1=CC=C(C=C1)F)C(=O)[C@H](C2=CC=CC=C2)N |
SMILES canonique |
CN(CC1=CC=C(C=C1)F)C(=O)C(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
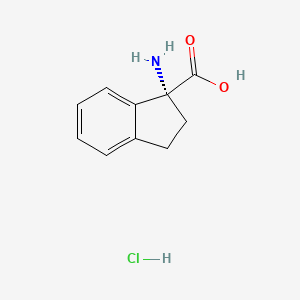

![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
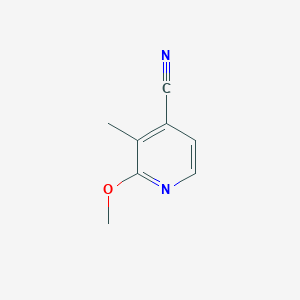
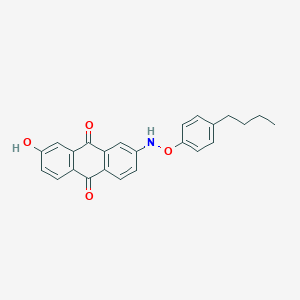
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
